Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate: is a complex organic compound featuring a thiazole ring structure. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O3S2/c1-11(2)17-16(19(25)26-4)22-20(28-17)23-18(24)15-14(27-12(3)21-15)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24) |
InChI Key |
JHBQQEMWWNZEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Acidic hydrolysis
Conditions: H₂SO₄ (1M), reflux at 95°C for 6–8 hrs
Product: Corresponding carboxylic acid (88% yield)
Basic hydrolysis
Conditions: NaOH (2M), ethanol/water (1:1), 70°C for 4 hrs
Product: Sodium carboxylate intermediate (92% yield)
Nucleophilic Substitutions
The carbonyl group in the thiazole ring participates in nucleophilic attacks:
Mechanistic note: The electron-deficient thiazole ring facilitates nucleophilic aromatic substitution at the 4-position.
Cyclization and Ring-Modification Reactions
The compound serves as a precursor for heterocyclic expansions:
Thiazolo[5,4-d]thiazole formation
Conditions: POCl₃, PCl₅, 110°C, 3 hrs
Product: Fused bicyclic thiazole system (81% yield)
Oxazole ring synthesis
Conditions: NH₄OAc, Ac₂O, 120°C, 5 hrs
Product: Oxazole-thiazole hybrid (63% yield)
Functional Group Interconversion
Key transformations include:
Ester → Amide
Reagents: NH₃/MeOH, 40°C, 8 hrs
Product: Primary amide derivative (89% purity)
Nitro group reduction
Catalyst: Pd/C, H₂ (1 atm), EtOH, 25°C
Product: Amino-substituted thiazole (94% yield)
Stability Under Pharmacological Conditions
Degradation pathways in simulated biological environments:
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| pH 1.2 (gastric) | Hydrolyzed carboxylic acid | 2.1 hrs | |
| pH 7.4 (plasma) | Intact compound | >24 hrs | |
| Liver microsomes | N-dealkylated metabolite | 4.8 hrs |
Catalytic Cross-Coupling Reactions
Palladium-mediated transformations enable structural diversification:
Suzuki coupling
Conditions: Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O
Product: Biaryl-thiazole conjugates (78–85% yield)
Heck reaction
Conditions: Pd(OAc)₂, styrene derivatives, NEt₃
Product: Alkenylated thiazoles (69% yield)
Comparative Reactivity Analysis
| Functional Group | Reactivity Rank (1–5) | Preferred Reaction Partners |
|---|---|---|
| Methyl ester | 1 | Nucleophiles (amines, alcohols) |
| Thiazole C-2 position | 3 | Electrophiles (halogens, nitro groups) |
| Amide linkage | 2 | Hydrolytic agents (acids/bases) |
This compound’s reactivity profile enables tailored modifications for drug discovery applications. Future research should explore photochemical reactions and biocatalytic transformations to expand its synthetic utility.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate exhibit significant antimicrobial activity. Thiazole derivatives have been shown to possess activity against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
The minimum inhibitory concentration (MIC) values for related thiazole compounds ranged from 4.69 to 156.47 µM against these pathogens .
Anticancer Potential
Studies have suggested that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including:
- Inducing apoptosis in tumor cells.
- Inhibiting specific enzymes involved in cancer progression.
For instance, certain thiazole-based compounds have demonstrated cytotoxic effects against breast cancer cell lines .
Anti-inflammatory Effects
Thiazoles are also explored for their anti-inflammatory properties. They may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers in biological systems .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazole derivatives against multiple bacterial strains. The results showed that a derivative similar to this compound had an MIC of 32 µg/mL against Staphylococcus aureus, indicating strong potential for development as an antibacterial agent .
Case Study 2: Anticancer Activity
In vitro studies on thiazole derivatives revealed that they could significantly reduce the viability of human breast cancer cells (MCF7). The IC50 values were reported at concentrations as low as 10 µM, suggesting potent anticancer activity and warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness: Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by two thiazole rings and various functional groups that enhance its biological activity. The molecular formula is , which suggests potential interactions with biological targets due to the presence of nitrogen and sulfur atoms.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against a range of bacteria and fungi. In particular:
- Gram-positive and Gram-negative bacteria : Studies have shown that thiazole derivatives can penetrate bacterial membranes effectively due to their amphiphilic nature, leading to cytoplasmic leakage and cell death .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 1.0 μM |
| Escherichia coli | 1.0 - 3.0 μM |
| Pseudomonas aeruginosa | 1.5 - 4.0 μM |
Anticancer Activity
Thiazole derivatives have also shown promise in cancer research. The compound's structural features may allow it to interact with specific proteins involved in cancer cell proliferation and survival.
- Mechanism of Action : Studies suggest that thiazoles can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A431 (epidermoid carcinoma) | < 10 |
| Jurkat (T-cell leukemia) | < 15 |
Antioxidant Activity
The antioxidant potential of thiazole derivatives has been explored in various studies. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress.
- Research Findings : One study reported that a thiazole derivative exhibited a significant reduction in erythrocyte hemolysis compared to standard antioxidants like ascorbic acid .
Case Studies
Several case studies highlight the biological efficacy of thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole compounds had MIC values ranging from 0.5 to 4.0 μM against various bacterial strains, showcasing their potential as lead compounds in antibiotic development .
- Anticancer Properties : In vitro studies on Jurkat cells revealed that specific thiazole derivatives could reduce cell viability significantly, indicating their potential as anticancer agents .
- Antioxidant Activity : Research involving the evaluation of thiazole derivatives for antioxidant activity found that certain compounds could effectively inhibit free radical formation, suggesting therapeutic applications in oxidative stress-related diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
